molecular formula C16H25NO2 B11021915 4-ethoxy-N-heptylbenzamide

4-ethoxy-N-heptylbenzamide

Cat. No.: B11021915
M. Wt: 263.37 g/mol
InChI Key: NUWCIXIWPXMFMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-heptylbenzamide can be achieved through the direct condensation of 4-ethoxybenzoic acid and heptylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction. Additionally, ultrasonic irradiation has been reported to be an effective method for the synthesis of benzamide derivatives, providing a green and efficient pathway .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-heptylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-heptylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-heptylbenzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-heptylbenzamide is unique due to the presence of both the ethoxy and heptyl groups, which confer distinct chemical and physical properties. These functional groups influence the compound’s solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-ethoxy-N-heptylbenzamide

InChI

InChI=1S/C16H25NO2/c1-3-5-6-7-8-13-17-16(18)14-9-11-15(12-10-14)19-4-2/h9-12H,3-8,13H2,1-2H3,(H,17,18)

InChI Key

NUWCIXIWPXMFMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

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